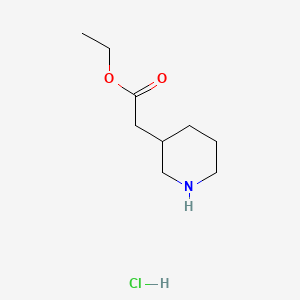

Ethyl 2-(piperidin-3-yl)acetate hydrochloride

描述

Systematic Nomenclature and Regulatory Identifiers

This compound exists under multiple systematic nomenclature designations and regulatory identifiers, reflecting its structural complexity and various stereoisomeric forms. The compound's primary Chemical Abstracts Service number is 16780-05-5, which corresponds to the racemic hydrochloride salt form. The systematic International Union of Pure and Applied Chemistry name for this compound is ethyl 2-piperidin-3-ylacetate hydrochloride, accurately describing the ethyl ester functionality attached to the acetate group at the 3-position of the piperidine ring.

The molecular formula for the hydrochloride salt is C9H18ClNO2, with a molecular weight of 207.7 grams per mole. This contrasts with the free base form, which carries the molecular formula C9H17NO2 and a molecular weight of 171.24 grams per mole, designated by Chemical Abstracts Service number 64995-88-6. The difference in molecular weight and formula reflects the addition of hydrochloric acid to form the more stable and water-soluble salt form commonly used in research applications.

Stereochemically distinct forms of this compound possess separate regulatory identifiers, highlighting the importance of chirality in its chemical identity. The R-enantiomer of the hydrochloride salt is designated by Chemical Abstracts Service number 1233200-48-0, while the S-enantiomer carries the identifier 188883-58-1. The existence of these distinct stereoisomeric forms demonstrates the compound's chiral nature, stemming from the asymmetric carbon center at the 3-position of the piperidine ring.

| Identifier Type | Value | Form |

|---|---|---|

| Chemical Abstracts Service Number | 16780-05-5 | Racemic hydrochloride |

| Chemical Abstracts Service Number | 64995-88-6 | Free base |

| Chemical Abstracts Service Number | 1233200-48-0 | R-enantiomer hydrochloride |

| Chemical Abstracts Service Number | 188883-58-1 | S-enantiomer |

| Molecular Formula | C9H18ClNO2 | Hydrochloride salt |

| Molecular Weight | 207.7 g/mol | Hydrochloride salt |

Additional nomenclature variations include "3-piperidineacetic acid ethyl ester hydrochloride" and "ethyl 3-piperidylacetate hydrochloride," which emphasize different aspects of the molecular structure. These alternative names provide clarity regarding the compound's derivation from piperidineacetic acid and its ester functionality, facilitating accurate identification across different chemical databases and research contexts.

Molecular Structure and Conformational Analysis

The molecular structure of this compound centers around a six-membered piperidine ring containing one nitrogen atom, with an ethyl acetate side chain attached at the 3-position. The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings. This conformational preference significantly influences the compound's three-dimensional shape and subsequent interactions with biological targets.

The Simplified Molecular Input Line Entry System representation for the compound is CCOC(=O)CC1CCCNC1.Cl, which provides a linear notation describing the connectivity of atoms within the molecule. This notation reveals the ethyl ester group (CCOC(=O)) connected through a methylene bridge (C) to the 3-position carbon of the piperidine ring (C1CCCNC1), with the hydrochloride counterion represented separately. The structural arrangement places the acetate ester functionality in an equatorial position relative to the piperidine chair, minimizing steric interactions and contributing to the compound's stability.

Conformational analysis indicates that the piperidine ring can undergo chair-chair interconversion, a dynamic process common to six-membered saturated rings. However, the presence of the acetate substituent at the 3-position introduces conformational bias, favoring arrangements where this group occupies the equatorial position to minimize 1,3-diaxial interactions. The ethyl ester portion of the molecule exhibits rotational freedom around the C-C and C-O bonds, allowing for multiple conformational states that can influence the compound's biological activity and chemical reactivity.

The nitrogen atom within the piperidine ring exists in a protonated state due to the presence of the hydrochloride salt, resulting in a positive charge that significantly affects the compound's solubility and interaction patterns. This protonation state is maintained under physiological conditions, as the piperidine nitrogen has a typical pKa value around 10.7, ensuring protonation at neutral pH values. The charged nitrogen center serves as a hydrogen bond donor and can participate in electrostatic interactions with negatively charged molecular surfaces.

| Structural Feature | Description | Conformational Impact |

|---|---|---|

| Piperidine Ring | Six-membered chair conformation | Provides rigid scaffold |

| 3-Position Substituent | Ethyl acetate group | Prefers equatorial orientation |

| Nitrogen Protonation | Positive charge in salt form | Enhances water solubility |

| Ester Functionality | Ethyl acetate moiety | Rotational flexibility |

Crystallographic Data and Hydrogen Bonding Patterns

While specific crystallographic data for this compound remains limited in the available literature, structural insights can be derived from related piperidine acetate compounds and general principles governing hydrogen bonding in similar molecular systems. The hydrochloride salt form typically crystallizes in organized lattice structures where intermolecular hydrogen bonding plays a crucial role in determining crystal packing arrangements and overall stability.

The protonated nitrogen atom in the piperidine ring serves as a primary hydrogen bond donor, forming strong electrostatic interactions with the chloride counterion. This nitrogen-hydrogen to chloride interaction represents the most significant intermolecular force in the crystal structure, with typical N-H···Cl bond lengths ranging from 3.0 to 3.4 Ångströms based on comparable piperidine hydrochloride compounds. The geometry of this interaction tends to be nearly linear, maximizing the electrostatic attraction between the positively charged nitrogen and the negatively charged chloride ion.

Secondary hydrogen bonding interactions may occur between the ester carbonyl oxygen and neighboring protonated nitrogen centers from adjacent molecules, creating extended hydrogen bonding networks throughout the crystal lattice. These C=O···H-N interactions, while weaker than the primary N-H···Cl bonds, contribute significantly to the overall crystal stability and influence the compound's melting point and solubility characteristics. The typical O···N distances in such interactions range from 2.8 to 3.2 Ångströms, with bond angles deviating slightly from linearity due to geometric constraints imposed by the molecular framework.

Crystal packing analysis suggests that the ethyl ester groups likely orient themselves to minimize steric hindrance while maximizing van der Waals interactions between aliphatic chains. This arrangement creates hydrophobic channels or regions within the crystal structure, potentially influencing the compound's dissolution behavior and stability under various storage conditions. The piperidine rings are expected to adopt uniform orientations that optimize both hydrogen bonding and van der Waals contacts, resulting in a densely packed crystalline arrangement.

| Interaction Type | Typical Distance (Ångströms) | Geometric Characteristics |

|---|---|---|

| N-H···Cl | 3.0-3.4 | Nearly linear |

| C=O···H-N | 2.8-3.2 | Slightly bent |

| Van der Waals | 3.5-4.0 | Multiple contacts |

The influence of crystallographic packing on the compound's physical properties extends beyond simple stability considerations. The hydrogen bonding network affects the compound's hygroscopic behavior, with water molecules potentially incorporating into the crystal structure under humid conditions. This water incorporation can lead to hydrate formation, altering the compound's molecular weight, melting point, and chemical reactivity. Understanding these crystallographic features proves essential for proper storage, handling, and utilization of this compound in research and industrial applications.

属性

IUPAC Name |

ethyl 2-piperidin-3-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h8,10H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFQPPPCFKZWRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656851 | |

| Record name | Ethyl (piperidin-3-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16780-05-5 | |

| Record name | Ethyl (piperidin-3-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(piperidin-3-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Material Derivation from 3-Pyridylacetic Acid Hydrochloride

The most widely documented route begins with 3-pyridylacetic acid hydrochloride (CAS 6419-36-9), which undergoes esterification with ethanol in the presence of thionyl chloride (SOCl₂). This step converts the carboxylic acid moiety into an ethyl ester, yielding ethyl 3-pyridylacetate with a reported efficiency of 96.6%. Critical parameters include:

-

Temperature : Reflux at 80–90°C for 10–16 hours.

-

Solvent : Ethanol or acetonitrile, with SOCl₂ acting as both catalyst and dehydrating agent.

Subsequent N-benzylation introduces a benzyl group to the pyridine nitrogen using benzyl chloride in acetonitrile. This step activates the ring for hydrogenation and achieves a 95% yield under reflux conditions (80–90°C, 10–16 hours).

Catalytic Hydrogenation to Piperidine Intermediate

The hydrogenation of the pyridine ring to piperidine is pivotal. 5% Palladium on activated carbon (Pd/C) under hydrogen gas (7500 Torr, 20°C, 8 hours) selectively reduces the aromatic ring while preserving the ester group. Key considerations include:

-

Catalyst Loading : 10–15 wt% Pd/C relative to substrate.

-

Solvent : Ethanol or THF, which stabilize intermediates and prevent over-reduction.

This step generates ethyl 2-(N-benzylpiperidin-3-yl)acetate , which requires debenzylation for further processing.

Chiral Resolution Using Mandelic Acid

To isolate the (R)-enantiomer , a diastereomeric salt formation strategy employs (S)-mandelic acid in ethyl acetate. The process involves:

-

Racemate Dissolution : Ethyl 2-(piperidin-3-yl)acetate is dissolved in ethyl acetate at reflux.

-

Acid Addition : (S)-Mandelic acid is introduced stoichiometrically, inducing crystallization of the (R)-enantiomer salt.

-

Yield : 70–85% enantiomeric excess (ee), depending on cooling rate and solvent purity.

Hydrochloride Salt Formation and Isolation

The final step converts the resolved amine into its hydrochloride salt using dry hydrogen chloride (HCl) in diethyl ether. Conditions include:

-

Temperature : 0°C to prevent racemization.

-

Precipitation : Gradual HCl addition ensures crystalline product formation, yielding >95% purity after recrystallization from acetone.

Comparative Analysis of Methodologies

Efficiency and Scalability

The Zhu et al. (2012) method emphasizes scalability, with a 5-step sequence yielding 38.6 g of intermediate from 39.6 g theoretical. In contrast, the Chinese patent (CN101723879A) reports higher yields (96.6% esterification) but requires meticulous pH control during extraction.

Table 1: Key Reaction Parameters and Yields

Stereochemical Control Challenges

Racemization risks arise during high-temperature steps, such as esterification and hydrogenation. The CN101723879A patent mitigates this by maintaining temperatures below 150°C and using chiral resolving agents early in the synthesis.

Optimization Strategies and Innovations

Solvent and Catalyst Selection

Process Intensification Techniques

化学反应分析

Types of Reactions

Ethyl 2-(piperidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Ethyl 2-(piperidin-3-yl)acetate hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in the development of new therapeutic agents.

Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

作用机制

The mechanism of action of Ethyl 2-(piperidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

相似化合物的比较

Key Observations :

- Ester Group Variations : Replacing the ethyl ester with a methyl ester (e.g., 247259-31-0) reduces molecular weight by ~14 g/mol .

- Piperidine Substitution : Positional isomerism (3-yl vs. 4-yl) and methyl substituents alter steric and electronic properties, impacting binding affinity in enzyme inhibitors .

Pharmacological Relevance

- IDH Inhibitors : this compound is a key intermediate in IDH1-R132H inhibitors, which disrupt cancer cell metabolism by reducing 2-hydroxyglutarate production .

- Spns2 Inhibitors : Piperidine derivatives like (S)-piperidin-3-yl carbamates (e.g., 8e in ) target Spns2 for autoimmune disease treatment .

- PARP Inhibitors : Complex derivatives such as niraparib tosylate () utilize piperidine cores for DNA repair inhibition in cancer therapy.

生物活性

Ethyl 2-(piperidin-3-yl)acetate hydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name : Ethyl 2-[(3S)-piperidin-3-yl]acetate hydrochloride

- Molecular Formula : C9H18ClNO

- Molecular Weight : 207.7 g/mol

- CAS Number : 16780-05-5

The compound is characterized by a piperidine ring, which is significant in the development of various pharmaceuticals due to its diverse biological activities .

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of the Piperidine Ring : Starting with piperidine, ethyl bromoacetate is used for alkylation under basic conditions.

- Resolution : The racemic mixture is resolved to isolate the (S)-enantiomer.

- Hydrochloride Formation : The final product is obtained by reacting the (S)-ethyl 2-(piperidin-3-yl)acetate with hydrochloric acid.

This compound exhibits its biological effects through interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in biochemical pathways, potentially affecting metabolic processes.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular responses and signaling pathways.

Pharmacological Properties

Research indicates that this compound possesses several pharmacological activities:

- Antimicrobial Activity : Studies have shown that it exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : It has potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of ethyl 2-(piperidin-3-yl)acetate derivatives. The results indicated that certain derivatives demonstrated significant inhibition against a range of bacterial strains. The structure-activity relationship (SAR) analysis highlighted that modifications to the piperidine ring enhanced antimicrobial efficacy .

| Compound | Activity (MIC μg/mL) | Notes |

|---|---|---|

| Ethyl 2-(piperidin-3-yl)acetate | 32 | Effective against E. coli |

| Modified Derivative A | 16 | Improved activity against S. aureus |

| Modified Derivative B | 8 | Broad-spectrum activity |

Anti-inflammatory Research

Another study investigated the anti-inflammatory potential of this compound in an animal model of induced inflammation. The results showed a reduction in inflammatory markers and pain response when treated with this compound compared to control groups .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Evidence | Potential Applications |

|---|---|---|

| Antimicrobial | MIC studies | Antibiotic development |

| Anti-inflammatory | Animal models | Treatment for inflammatory diseases |

| Enzyme inhibition | In vitro assays | Drug development |

常见问题

Q. Q1: What are the optimal reaction conditions for synthesizing Ethyl 2-(piperidin-3-yl)acetate hydrochloride, and how can regiochemical outcomes be confirmed?

Answer: The compound is synthesized via nucleophilic substitution or esterification. For example, in the synthesis of related inhibitors, ethyl (S)-2-(piperidin-3-yl)acetate was reacted with intermediates using DIPEA in PrCN at 110°C . Regiochemistry is confirmed by hydrogenolysis of intermediates followed by ¹H NMR analysis of coupling patterns in the aryl region . For purity, sodium hydroxide-mediated hydrolysis in methanol (rt to 50°C) yields high recovery rates (4–99%) .

Advanced Characterization Techniques

Q. Q2: How can NMR and HRMS be employed to confirm the stereochemical and structural integrity of this compound?

Answer: ¹³C NMR (e.g., δ 154.6 ppm for carbonyl groups) and HRMS ([M+H]+ analysis) are critical. For example, related piperidine derivatives showed distinct ¹³C peaks for the piperidinyl and ester moieties, while HRMS confirmed molecular weights with <1 ppm error . Multi-dimensional NMR (COSY, NOESY) can resolve stereochemical ambiguities in chiral centers.

Crystallographic Analysis

Q. Q3: What challenges arise in crystallizing this compound, and how can SHELX software improve refinement?

Answer: Crystallization challenges include hygroscopicity and polymorphism. SHELX programs (e.g., SHELXL for refinement) are robust for small-molecule crystallography, even with twinned or high-resolution data . Hydrogen bonding networks (e.g., N–H···Cl interactions) can be modeled using SHELXPRO for macromolecular interfaces .

Biological Activity Profiling

Q. Q4: What in vitro assays are suitable for evaluating the pharmacological activity of this compound in cancer research?

Answer: Mutant IDH1 inhibition assays (e.g., IC₅₀ determination via NADPH depletion in AML cells) are relevant, as structurally similar piperidine derivatives showed activity at nanomolar ranges . Cell permeability can be assessed using Caco-2 monolayers, while metabolic stability is tested in liver microsomes .

Stability and Solubility Profiling

Q. Q5: How can researchers assess the hydrolytic stability and aqueous solubility of this ester-containing compound?

Answer:

- Hydrolytic stability: Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC at 254 nm .

- Solubility: Use shake-flask method with UV/Vis quantification. For related compounds, solubility in water is <1 mg/mL, but improves in DMSO (34 mg/mL) .

Structure-Activity Relationship (SAR) Studies

Q. Q6: What modifications to the piperidine or ester groups enhance target binding affinity?

Answer:

- Piperidine ring: Substituents at C3 (e.g., methyl or phenyl groups) improve hydrophobic interactions, as seen in Spns2 inhibitors .

- Ester group: Replacing ethyl with tert-butyl increases metabolic stability but reduces solubility. Bioisosteres like amides retain activity while improving pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。